5-Phenylaminosulfonyl-2-oxindole
Description
5-Phenylaminosulfonyl-2-oxindole is a substituted oxindole derivative featuring a phenylaminosulfonyl (-SO₂-NH-Ph) group at the 5-position of the oxindole core (C₈H₅NO). Oxindoles are heterocyclic compounds characterized by a fused benzene and pyrrolidone ring, often investigated for their biological activities, including kinase inhibition and antimicrobial properties. The phenylaminosulfonyl substituent introduces a sulfonamide moiety linked to a phenyl group, which may enhance lipophilicity and influence binding interactions in biological systems.
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-oxo-N-phenyl-1,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C14H12N2O3S/c17-14-9-10-8-12(6-7-13(10)15-14)20(18,19)16-11-4-2-1-3-5-11/h1-8,16H,9H2,(H,15,17) |
InChI Key |
PFCMHOLHFDZWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 5-Phenylaminosulfonyl-2-oxindole with structurally related compounds:
*Estimated based on structural analysis.
Preparation Methods
Cyclization of Substituted Anilines
A widely adopted method involves the cyclization of substituted aniline derivatives. For example, 2,5-dichloronitrobenzene undergoes malonate coupling followed by reduction and lactamization to yield 5-chloro-2-oxindole. This approach leverages palladium catalysis for cross-coupling and copper-mediated cyclization, achieving yields of 70–85% under optimized conditions. Key challenges include controlling dihalo substitution patterns to avoid byproducts such as monoaminated intermediates.
Directed C–H Functionalization
Recent advances employ palladium-catalyzed C–H activation to construct the oxindole ring. For instance, 3′-aminooxindoles undergo intermolecular cycloaddition with O-vinyl-phosphate salicylic aldehydes, forming spirocyclic oxindoles with high diastereoselectivity (dr > 20:1). While this method avoids prefunctionalized starting materials, it requires carefully tuned Lewis acids (e.g., Cu(OTf)₂) to activate N-protected intermediates.
Introducing the 5-Phenylaminosulfonyl Group
Sequential Nitration, Reduction, and Sulfonamidation
This three-step protocol remains the most straightforward route:
-
Nitration : Direct nitration of 2-oxindole using fuming HNO₃ at 0–5°C selectively introduces a nitro group at the 5-position (yield: 65–72%).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 5-amino-2-oxindole (yield: 88–93%).
-
Sulfonamidation : Reaction with benzenesulfonyl chloride in pyridine affords the target compound (yield: 75–82%).
Table 1 : Optimization of Sulfonamidation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 25 | 82 |
| Et₃N | THF | 40 | 78 |
| K₂CO₃ | Acetone | 60 | 68 |
Direct Sulfonation Followed by Amination
An alternative route employs directed sulfonation:
-
Sulfonation : Treating 2-oxindole with chlorosulfonic acid at 50°C introduces a sulfonic acid group at the 5-position (yield: 58%).
-
Chlorination : Conversion to the sulfonyl chloride using PCl₅ (yield: 85%).
-
Amination : Reaction with aniline in the presence of Et₃N yields the final product (yield: 70%).
This method avoids nitro intermediates but struggles with over-sulfonation byproducts, necessitating rigorous chromatography.
Palladium-Catalyzed Coupling Strategies
Suzuki–Miyaura Coupling
Aryl boronic acids couple with 5-bromo-2-oxindole under Pd(PPh₃)₄ catalysis to install the phenyl group post-sulfonamidation. However, the electron-withdrawing sulfonamide group deactivates the ring, requiring elevated temperatures (110°C) and prolonged reaction times (24 h).
Buchwald–Hartwig Amination
Direct amination of 5-sulfonylchloride-2-oxindole with aniline employs Pd₂(dba)₃ and Xantphos, achieving 65% yield. This one-pot method reduces steps but faces challenges in catalyst loading and phosphine ligand stability.
Challenges and Optimization
Regioselectivity in Electrophilic Substitution
The oxindole’s electron-rich aromatic ring favors electrophilic attack at the 5- and 7-positions. Steric hindrance from the lactam oxygen directs sulfonation to the 5-position, but competing reactions at the 7-position necessitate low temperatures (<10°C) and slow reagent addition.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Phenylaminosulfonyl-2-oxindole, and how can reaction efficiency be optimized?
- Methodological Answer : Sulfonamide derivatives like 5-Phenylaminosulfonyl-2-oxindole are typically synthesized via sulfonylation of oxindole precursors. Key parameters include temperature control (20–25°C for exothermic reactions) and stoichiometric ratios (e.g., 1:1.2 oxindole:sulfonyl chloride). Monitor reaction progress using HPLC or TLC, and purify via recrystallization (methanol/water) . Thermochemical data from analogous sulfonamides (e.g., ΔrH° values) can guide solvent selection and catalyst use .
Q. How should researchers characterize the purity and structural integrity of 5-Phenylaminosulfonyl-2-oxindole?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., phenyl group integration at δ 7.2–7.5 ppm).
- FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) and N-H bends (3450 cm⁻¹).
- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]+) to theoretical molecular weights .
- XRD : Resolve crystallographic data to detect polymorphic variations .
Q. What safety protocols are critical when handling sulfonamide derivatives like 5-Phenylaminosulfonyl-2-oxindole?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride intermediates .
- Storage : Store at 2–8°C in airtight containers; avoid long-term storage due to hydrolysis risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 5-Phenylaminosulfonyl-2-oxindole?
- Methodological Answer :
- Replicate assays : Control variables (e.g., cell lines, solvent carriers like DMSO ≤0.1%).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .
- Mechanistic studies : Use molecular docking to validate target binding (e.g., kinase inhibition) against conflicting bioactivity claims .
Q. What computational strategies are effective for predicting the stability of 5-Phenylaminosulfonyl-2-oxindole under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess sulfonamide bond dissociation energies.
- pKa Prediction : Use software like MarvinSuite to model protonation states and hydrolysis susceptibility .
- MD Simulations : Simulate aqueous solubility and degradation pathways (e.g., sulfonic acid formation) .
Q. How should stability studies be designed to assess long-term degradation products of 5-Phenylaminosulfonyl-2-oxindole?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline buffers (pH 1–13) for 14–28 days.
- Analytical Tracking : Use UPLC-MS to identify degradation byproducts (e.g., desulfonated oxindole) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. What strategies address contradictions between in vitro and in vivo pharmacokinetic data for sulfonamide-based compounds?
- Methodological Answer :
- ADME Profiling : Compare hepatic microsomal stability (e.g., rat/human S9 fractions) to in vivo clearance rates.
- Toxicogenomics : Screen for CYP450 isoforms (e.g., CYP3A4) that may metabolize sulfonamides differentially across models .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-tagged) to resolve bioavailability discrepancies .
Methodological Notes
- Data Contradiction Analysis : Iterative triangulation of experimental, computational, and literature data is essential. For example, thermochemical inconsistencies in reaction yields can be resolved by cross-referencing NIST-derived ΔrH° values with empirical calorimetry .
- Ethical Compliance : Adhere to institutional guidelines for chemical disposal (e.g., neutralization of sulfonic acid byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
